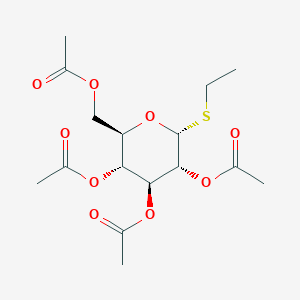

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a specialized compound used primarily in research settings. It is a derivative of thioglucopyranoside, characterized by the presence of ethyl and acetyl groups. This compound is known for its crystalline powder form and is soluble in solvents like dichloromethane, ether, ethyl acetate, and methanol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside typically involves the acetylation of thioglucopyranoside. The process includes the reaction of thioglucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using automated reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

化学反応の分析

Types of Reactions

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thioglucopyranoside.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or iodine.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Thioglucopyranoside.

Substitution: Various substituted thioglucopyranosides.

Oxidation: Disulfides.

Reduction: Thiols.

科学的研究の応用

Glycosylation Reactions

Overview : Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is primarily used as a glycosyl donor in synthetic organic chemistry.

Applications :

- Formation of Glycosidic Bonds : It facilitates the synthesis of complex carbohydrates and glycoconjugates, which are essential in the development of biologically active compounds .

- Case Study : Research has shown that using this compound in glycosylation reactions can yield higher purity and yield of desired products compared to traditional methods .

Pharmaceutical Development

Overview : The unique structure of this compound allows for modifications that enhance drug efficacy.

Applications :

- Modification of Drug Molecules : It is utilized to improve the bioavailability of therapeutic agents, making it crucial for targeted drug delivery systems .

- Case Study : A study demonstrated that incorporating this compound into drug formulations significantly increased the pharmacokinetic properties of certain anticancer drugs .

Biotechnology Applications

Overview : In biotechnology, this compound plays a critical role in the production of glycoproteins.

Applications :

- Vaccine Development : It aids in the formulation of vaccines by enhancing the stability and immunogenicity of glycoproteins .

- Therapeutic Proteins Production : The compound is essential in producing therapeutic proteins that are increasingly important in modern medicine .

- Case Study : Research highlighted its effectiveness in producing recombinant proteins with improved therapeutic profiles when used in cell cultures .

Food Industry

Overview : this compound is also applied in food science.

Applications :

- Flavoring Agent : It is used to enhance flavors and improve the stability of food products .

- Food Additives Formulation : The compound contributes to the formulation of various food additives that cater to consumer preferences.

- Case Study : Studies have shown that its incorporation into food products can lead to improved sensory qualities without compromising safety .

Research in Carbohydrate Chemistry

Overview : This compound serves as a valuable tool for researchers studying carbohydrate structures.

Applications :

- Understanding Carbohydrate Functions : It provides insights into carbohydrate roles in biological systems and their potential health applications .

- Case Study : Investigations into carbohydrate-protein interactions have utilized this compound to elucidate mechanisms involved in cellular recognition processes .

作用機序

The mechanism of action of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside involves its interaction with specific molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. This interaction is crucial in studies related to enzyme inhibition and protein modification .

類似化合物との比較

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

- Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside

- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

Uniqueness

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is unique due to its ethyl group, which imparts distinct solubility and reactivity properties compared to its methyl and bromide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

生物活性

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thioglucopyranoside (ETG) is a specialized compound primarily utilized in biochemical research and organic synthesis. Its biological activity is of significant interest due to its potential applications in drug development and carbohydrate chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings associated with ETG.

- Molecular Formula : C₁₄H₁₈O₉S

- Molecular Weight : 350.35 g/mol

- CAS Number : 41670-79-5

ETG is characterized by the presence of ethyl and acetyl groups attached to a thioglucopyranoside structure. This configuration enhances its solubility in various organic solvents such as dichloromethane and methanol, facilitating its use in laboratory settings for biochemical studies.

Biochemical Interactions

ETG functions as an intermediate in the synthesis of complex carbohydrates and glycosides. Its biological activity is largely attributed to its ability to interact with various enzymes and proteins within cellular environments. The specific mechanisms through which ETG exerts its effects include:

- Enzyme Inhibition : ETG may inhibit certain enzymes involved in carbohydrate metabolism, influencing pathways critical for cellular energy production.

- Carbohydrate-Protein Interactions : It is employed in studies investigating the interactions between carbohydrates and proteins, which are vital for understanding cellular signaling and recognition processes.

Antioxidant Properties

Research indicates that ETG exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing cellular damage and inflammation .

Anti-Cancer Potential

Preliminary studies have suggested that derivatives of thioglucopyranosides, including ETG, may possess anti-cancer properties. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines by modulating signaling pathways associated with cell growth and survival . For instance, the compound's ability to inhibit telomerase activity has been linked to reduced proliferation rates in cancerous cells.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic properties of ETG are not extensively documented due to its primary role as a synthetic intermediate rather than a therapeutic agent. However, it is expected that its absorption, distribution, metabolism, and excretion would vary based on the final drug formulations it contributes to.

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。